molecular formula C10H10BrClO2 B13316741 1-(5-Bromo-3-chloro-2-hydroxyphenyl)butan-1-one

1-(5-Bromo-3-chloro-2-hydroxyphenyl)butan-1-one

Cat. No.: B13316741
M. Wt: 277.54 g/mol
InChI Key: MNOZAJKNBGOFIX-UHFFFAOYSA-N
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Description

1-(5-Bromo-3-chloro-2-hydroxyphenyl)butan-1-one is an organic compound with the molecular formula C10H10BrClO2 and a molecular weight of 277.54 g/mol . This compound is characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to a phenyl ring, along with a butanone side chain. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(5-Bromo-3-chloro-2-hydroxyphenyl)butan-1-one can be achieved through various synthetic routes. One common method involves the reaction of bromoacetyl bromide with 3-chloroanisole in the presence of aluminum chloride as a catalyst in carbon tetrachloride. The reaction is initially carried out at 0°C and then allowed to reach room temperature . Industrial production methods may involve bulk custom synthesis and procurement services to ensure the compound’s availability for research and development .

Chemical Reactions Analysis

1-(5-Bromo-3-chloro-2-hydroxyphenyl)butan-1-one undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Bromo-3-chloro-2-hydroxyphenyl)butan-1-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-3-chloro-2-hydroxyphenyl)butan-1-one involves its interaction with molecular targets and pathways. The presence of halogen atoms (bromine and chlorine) and the hydroxyl group contribute to its reactivity and ability to form various derivatives. These functional groups can interact with enzymes, receptors, and other biomolecules, leading to specific biological effects .

Comparison with Similar Compounds

1-(5-Bromo-3-chloro-2-hydroxyphenyl)butan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of bromine, chlorine, hydroxyl, and butanone functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H10BrClO2

Molecular Weight

277.54 g/mol

IUPAC Name

1-(5-bromo-3-chloro-2-hydroxyphenyl)butan-1-one

InChI

InChI=1S/C10H10BrClO2/c1-2-3-9(13)7-4-6(11)5-8(12)10(7)14/h4-5,14H,2-3H2,1H3

InChI Key

MNOZAJKNBGOFIX-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=C(C(=CC(=C1)Br)Cl)O

Origin of Product

United States

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